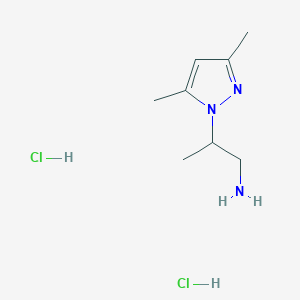

2-(3,5-Dimethyl-pyrazol-1-YL)-propylamine dihydrochloride

Description

2-(3,5-Dimethyl-pyrazol-1-YL)-propylamine dihydrochloride (CAS No. 1002111-01-4) is a pyrazole-derived amine salt with a molecular formula of C₈H₁₈Cl₂N₃. The compound features a 3,5-dimethylpyrazole moiety linked to a propylamine chain, which is protonated as a dihydrochloride salt. This structural configuration enhances its water solubility and stability, making it suitable for pharmaceutical and biochemical applications, such as intermediate synthesis or ligand design in coordination chemistry .

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.2ClH/c1-6-4-7(2)11(10-6)8(3)5-9;;/h4,8H,5,9H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMULQWLRZUPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)CN)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3,5-Dimethyl-pyrazol-1-YL)-propylamine dihydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions.

Substitution with Methyl Groups: The pyrazole ring is then methylated at positions 3 and 5 using methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Propylamine Chain: The 3,5-dimethyl-pyrazole is reacted with 3-chloropropylamine hydrochloride in the presence of a base to form the desired product.

Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, which is then purified by recrystallization.

Chemical Reactions Analysis

2-(3,5-Dimethyl-pyrazol-1-YL)-propylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamine chain can be replaced with other nucleophiles like thiols or amines under appropriate conditions.

Hydrolysis: The dihydrochloride salt can be hydrolyzed in the presence of a base to yield the free amine form of the compound.

Scientific Research Applications

2-(3,5-Dimethyl-pyrazol-1-YL)-propylamine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is employed in biochemical assays to study enzyme activity and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-pyrazol-1-YL)-propylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. The propylamine chain can also interact with other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

(a) 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (3a–3p)

- Structure: These derivatives (e.g., compounds 3a–3d in ) incorporate carboxamide linkages, chloro substituents, and aryl/cyano groups, resulting in higher molecular weights (e.g., 403.1–437.1 g/mol for 3a–3b) compared to the target compound (C₈H₁₈Cl₂N₃, ~230.1 g/mol).

- In contrast, the dihydrochloride salt of the target compound likely has higher aqueous solubility due to ionic character.

- Applications : Used as intermediates in agrochemicals or pharmaceuticals due to their bioactivity .

(b) 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride

- Structure: This impurity () shares a propylamine chain but includes a triazolopyridinone core and a phenylpiperazine group.

- Properties : The extended aromatic system increases lipophilicity, whereas the dihydrochloride salt improves solubility. The target compound’s simpler pyrazole structure may offer better metabolic stability.

- Applications : Likely a pharmacophore in CNS-targeting drugs due to piperazine motifs .

Dihydrochloride Salts of Pharmaceutical Relevance

(a) Levocetirizine Dihydrochloride

- Structure : A piperazine-containing antihistamine (C₂₁H₂₅ClN₂O₃·2HCl) with a carboxylate group.

- Properties : High solubility (due to dihydrochloride form) and bioavailability. The target compound lacks the carboxylate but shares enhanced solubility from the dihydrochloride salt.

- Applications : Clinically used for allergies; the target compound may serve as a precursor for similar small-molecule drugs .

Comparative Data Table

Key Findings and Implications

Structural Simplicity vs. Bioactivity : The target compound’s simpler pyrazole-amine structure offers advantages in synthetic accessibility and tunability compared to complex derivatives like 3a–3p or Levocetirizine. However, it may lack the intrinsic bioactivity of carboxamide or piperazine-containing analogs.

Salt Form Advantages : As a dihydrochloride, it outperforms neutral pyrazole derivatives in solubility, similar to Levocetirizine dihydrochloride, making it suitable for formulation.

Niche Applications : Its primary utility lies in intermediate synthesis for drug discovery, whereas bulkier derivatives (e.g., 3a–3p) are tailored for specific biological targets.

Biological Activity

2-(3,5-Dimethyl-pyrazol-1-YL)-propylamine dihydrochloride is a chemical compound with the molecular formula C8H15N3- 2HCl. Its unique structure, featuring a pyrazole ring with two methyl groups and a propylamine chain, positions it as a significant compound in biochemical research and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on recent studies.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets such as enzymes and receptors. The pyrazole moiety can engage in hydrogen bonding and π-π interactions with amino acid residues in enzyme active sites, modulating their activity. This compound has been shown to influence various biochemical pathways through its structural features.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have demonstrated significant antimicrobial effects against various bacterial strains. For instance, derivatives of pyrazole compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Properties : Similar compounds in the pyrazole family have been investigated for their anti-inflammatory effects, suggesting potential therapeutic applications .

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can be beneficial in treating diseases linked to enzymatic dysfunctions. For example, inhibition studies suggest that it may affect phospholipase activity, which is crucial in various metabolic pathways .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of several pyrazole derivatives against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Candida albicans and Saccharomyces cerevisiae, showcasing their potential as antimicrobial agents .

- Computational Studies : Molecular docking studies have been performed to predict the binding affinity of this compound to various target proteins. These studies confirmed its interaction with B-Raf kinase, a target implicated in cancer therapy .

Summary of Biological Activities

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that ensure high purity and yield. The key steps include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes or ketones.

- Alkylation : Introducing the propylamine group through nucleophilic substitution reactions.

- Purification : Employing techniques such as recrystallization or chromatography to achieve the final product.

Characterization methods such as NMR spectroscopy (both and ), IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-(3,5-Dimethyl-pyrazol-1-YL)-propylamine dihydrochloride in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling solids or solutions to avoid inhalation. Store the compound in a cool, dry, ventilated area away from oxidizers. Long-term storage requires periodic stability checks using techniques like TLC or HPLC to detect degradation products . In case of spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent reactive byproducts.

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic methods:

- ¹H/¹³C-NMR : Compare chemical shifts with analogs (e.g., δ ~2.5 ppm for methyl groups on pyrazole; δ ~3.0–3.5 ppm for propylamine protons) .

- IR Spectroscopy : Look for N-H stretching (~3200–3400 cm⁻¹) and amine hydrochloride bands (~2500 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ for the free base, adjusted for dihydrochloride form) .

Advanced Research Questions

Q. How can synthesis routes for this compound be optimized to reduce byproduct formation?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency between pyrazole and propylamine precursors .

- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to accelerate reaction kinetics while minimizing thermal decomposition.

- Purification : Employ column chromatography (silica gel, CH₂Cl₂:MeOH gradient) or recrystallization (ethanol/water mixtures) to isolate the dihydrochloride salt .

Q. What analytical strategies are recommended to resolve contradictions in purity assessments of this compound?

- Methodological Answer :

- HPLC-DAD/MS : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water to separate impurities. Compare retention times and UV spectra with reference standards .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl content) to confirm dihydrochloride formation versus free base .

- Karl Fischer Titration : Quantify residual water, which may affect stability and reactivity .

Q. How can molecular modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry to identify electrophilic sites (e.g., pyrazole C-4 position) using software like Gaussian.

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict susceptibility to nucleophilic attack .

- MD Simulations : Assess solvation effects in polar solvents to guide experimental solvent selection .

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to pH 3–9 buffers at 40–60°C for 4–8 weeks. Monitor degradation via HPLC and characterize byproducts using LC-MS .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (e.g., 25°C).

- Solid-State Analysis : Use XRD or DSC to detect polymorphic changes that may alter bioavailability or reactivity .

Data Interpretation & Theoretical Frameworks

Q. How should researchers address discrepancies between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Error Source Analysis : Check for solvent effects (e.g., implicit vs. explicit solvent models in simulations) or protonation state mismatches (dihydrochloride vs. free base) .

- Experimental Validation : Redesign assays under controlled conditions (e.g., inert atmosphere) to isolate variables like oxidation or hydrolysis .

Q. What role do supramolecular interactions (e.g., hydrogen bonding) play in the crystallization behavior of this compound?

- Methodological Answer :

- Single-Crystal XRD : Resolve H-bonding networks between amine hydrochloride groups and pyrazole methyl moieties.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N-H···Cl contacts) to explain crystal packing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.